CID 71443739

Description

Current Scientific Landscape and Significance of CID 71443739

The scientific significance of this compound (AT-101) is rooted in its ability to act as a BH3 mimetic. It mimics the BH3 domain of pro-apoptotic proteins, allowing it to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1. nih.govnih.gov This action prevents these anti-apoptotic proteins from sequestering pro-apoptotic effector proteins, thereby lowering the threshold for apoptosis and inducing cell death. nih.govrsc.org This mechanism is of particular importance in oncology research, as the overexpression of Bcl-2 family proteins is a common feature in many human tumors, contributing to resistance against conventional chemotherapy and radiation. scholarsresearchlibrary.comnih.gov

Research has demonstrated that AT-101 can induce apoptosis across a wide range of tumor cell lines and can enhance the cytotoxic effects of both chemotherapy and radiation. scholarsresearchlibrary.comingentaconnect.com Its activity has been documented in preclinical models of various malignancies, including small cell lung cancer (SCLC), chronic lymphocytic leukemia (CLL), and head and neck squamous cell carcinomas (HNSCC). nih.govnih.govrsc.org By targeting the core machinery of apoptosis regulation, AT-101 serves as a critical research compound for exploring strategies to overcome therapeutic resistance. scholarsresearchlibrary.comnih.gov Detailed studies have quantified its binding affinity and inhibitory concentrations, providing a clear basis for its biological activity.

Interactive Data Table: Binding Affinity of this compound (AT-101) to Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) |

| Mcl-1 | 170 ± 10 nM nih.gov / 0.18 µM nih.gov |

| Bcl-2 | 260 ± 30 nM nih.gov / 0.32 µM nih.gov |

| Bcl-xL | 480 ± 40 nM nih.gov / 0.48 µM nih.gov |

Interactive Data Table: In Vitro Efficacy of this compound (AT-101) in Cancer Cell Lines

| Cell Line Type | Effective Concentration (IC50 / ED50) |

| Head and Neck Squamous Cell Carcinoma (UM-SCC) | 2-10 µM nih.gov |

| Chronic Lymphocytic Leukemia (CLL) | ~2 µM (for 50% viability reduction) rsc.org |

| Lymphoproliferative Malignancies (Panel) | 1.2 µM to 7.4 µM nih.gov |

| Jurkat T cells | 1.9 mM nih.gov |

| U937 cells | 2.4 mM nih.gov |

Interdisciplinary Research Perspectives for this compound

Beyond its well-documented role in cancer research, the parent compound of AT-101, gossypol (B191359), has been the subject of diverse interdisciplinary studies for decades. This historical context provides a broader research perspective for AT-101 and its derivatives.

One of the most notable areas of non-oncological research is in reproductive science, where gossypol was extensively investigated as a potential male contraceptive. nih.govresearchgate.net It was shown to cause spermatogenesis arrest in males, acting as a potent antifertility agent. nih.govnih.gov This line of inquiry highlights a distinct biological activity pathway separate from its apoptosis-inducing effects and underscores its potential as a chemical probe for studying male reproductive biology.

Furthermore, gossypol and its derivatives have demonstrated a wide spectrum of bioactivities, including antiviral, antiparasitic, and antimicrobial properties. nih.govingentaconnect.com The imine derivatives of gossypol, for instance, have been explored as antiviral agents. researchgate.net The inherent biological activity of the gossypol scaffold suggests that AT-101 could be a starting point for developing probes or lead compounds in infectious disease research. researchgate.netnih.gov These varied biological effects, from modulating cell death in cancer to inhibiting fertility and combating pathogens, establish this compound as a compound with significant potential for multifaceted, interdisciplinary scientific investigation. scholarsresearchlibrary.comnih.govingentaconnect.com

Properties

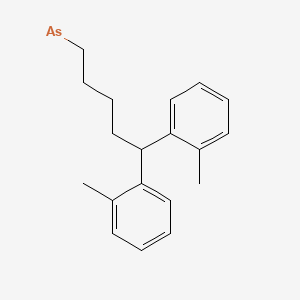

CAS No. |

58194-58-4 |

|---|---|

Molecular Formula |

C19H23As |

Molecular Weight |

326.3 g/mol |

InChI |

InChI=1S/C19H23As/c1-15-9-3-5-11-17(15)19(13-7-8-14-20)18-12-6-4-10-16(18)2/h3-6,9-12,19H,7-8,13-14H2,1-2H3 |

InChI Key |

ZXMCAHVGASPVIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CCCC[As])C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cid 71443739

Established Synthetic Pathways for CID 71443739

Classical Organic Synthesis Routes

No specific classical organic synthesis routes for this compound have been documented in the public domain.

Modern Catalytic Approaches (e.g., Click Chemistry)

There is no available information linking modern catalytic approaches, such as the Nobel Prize-winning click chemistry, to the synthesis of this compound. wikipedia.orgnih.gov Click chemistry, a concept introduced by K. B. Sharpless, involves reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, known for its efficiency and specificity. rsc.orgnih.gov While this and other catalytic methods are widely used in medicinal chemistry for the synthesis of complex molecules, their application to this compound has not been reported. nih.govnih.gov

Design and Synthesis of Structurally Related Analogs of this compound

Information regarding the design and synthesis of analogs structurally related to this compound is not present in the surveyed literature. The process of analog design and synthesis is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) of a parent compound to optimize its biological activity and properties. However, without knowledge of the parent compound's synthesis, a discussion of its analogs' synthesis is not feasible.

Green Chemistry Principles in this compound Synthesis

There are no reports on the application of green chemistry principles to the synthesis of this compound. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net This approach emphasizes the use of benign solvents, maximizing atom economy, and employing catalysts to improve energy efficiency. nih.gov The absence of synthetic data for this compound precludes any analysis of its manufacturing process from a green chemistry perspective.

Based on a comprehensive search of available scientific literature, there are no specific computational or cheminformatics investigations (in silico studies) published that focus solely on the chemical compound "this compound".

Therefore, it is not possible to generate an article with detailed research findings, data tables, and thorough content for the specified outline sections:

Computational and Cheminformatics Investigations of Cid 71443739 in Silico Studies

Computational Predictions of Ligand-Receptor Binding Affinities for CID 71443739

Without any dedicated research on this specific compound in the requested areas, providing scientifically accurate and detailed information for the article as instructed is not feasible.

Elucidation of Biological Mechanisms of Action for Cid 71443739

Cellular Biological Processes Influenced by CID 71443739There is no information on how CID 71443739 might influence cellular processes, including the oxidative stress response.

Further research is required to determine the biological properties and mechanisms of action of this compound. Without such research, a scientifically accurate and informative article on this specific compound cannot be generated.

Neuroinflammation and Immune Cell Modulation

Neuroinflammation is a key factor in the pathology of various neurological diseases. Histone deacetylases (HDACs) are deeply involved in the regulation of immunity and inflammation. The inhibition of HDACs has become a significant area of research for anti-inflammatory drug development. nih.gov In the context of the central nervous system, neuroinflammation is a complex process involving glial cells and peripheral immune cells, and its inhibition can reduce the severity of neurological diseases. nih.gov

HDAC inhibitors have been shown to modulate neuroinflammatory processes. For instance, selective targeting of Class I HDACs has been found to reduce microglial inflammation in the entorhinal cortex of mouse models of Alzheimer's disease. mdpi.com Furthermore, HDAC1, a member of the HDAC family, plays a crucial role in ischemia/reperfusion-induced neuroinflammation and blood-brain barrier damage. nih.gov Inhibition of HDAC1 has been observed to promote microglial and astrocyte gliosis and increase levels of inflammatory cytokines. nih.gov

The molecular target of this compound, γ-catenin (also known as plakoglobin), may also play a role in immune modulation. Junction plakoglobin has been identified as a potential stratification biomarker in endometriosis, with its expression elevated in monocytes. mdpi.com Studies have also shown that plakoglobin can influence the recruitment of immune cells. researchgate.net In the context of neuroinflammation, the Wnt/β-catenin signaling pathway, which is closely related to γ-catenin, is active in microglia in the inflamed brain and is implicated in pro-inflammatory microglia transformation. nih.gov

Apoptosis and Cell Viability Regulation

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a key mechanism of its potential anti-cancer effects. Research has shown that as an HDAC inhibitor, this compound can trigger cell death through multiple pathways. nih.govnih.gov HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov

One of the key molecular mechanisms underlying the pro-apoptotic effects of this compound involves the upregulation of the pro-apoptotic BH3-only protein BIM. Studies have shown that treatment with JSL-1 leads to an increased expression of BIM in uveal melanoma cells.

Furthermore, the inhibition of its molecular target, γ-catenin, contributes to the induction of apoptosis. Knockdown of γ-catenin has been shown to sensitize cells to apoptosis. The Wnt/β-catenin signaling pathway, in which γ-catenin is involved, is known to play a role in cell survival, and its inhibition can lead to apoptosis. nih.gov

| Experimental Model | Effect of this compound (JSL-1) | Associated Molecular Changes |

| Uveal Melanoma Cells | Induction of apoptosis | Increased expression of pro-apoptotic protein BIM |

| Human CML CD34+ cells | Enhanced sensitivity to apoptosis | Inhibition of γ-catenin |

| Leukemia Stem Cells | Potent inhibition of cell survival | Inhibition of γ-catenin |

Mitochondrial Biogenesis and Function

Mitochondria are central to cellular energy production and are involved in the regulation of apoptosis. Recent evidence suggests that HDAC inhibitors can influence mitochondrial biogenesis and function. Inhibition of class I HDACs has been shown to promote the expression of PGC-1α, a master regulator of mitochondrial biogenesis, leading to increased mitochondrial density and oxygen consumption in muscle and adipose tissue. diabetesjournals.orgresearchgate.net

Specifically, HDAC inhibitors can induce autophagy and mitochondrial biogenesis to maintain mitochondrial homeostasis, which can be protective in conditions such as cardiac ischemia/reperfusion injury. nih.govnih.gov This protective effect is dependent on PGC-1α-mediated mitochondrial biogenesis. nih.gov Furthermore, HDAC inhibitors have been shown to enhance the production of mitochondrial reactive oxygen species (ROS) in human macrophages, which can contribute to bacterial clearance. asm.org

The molecular target of this compound, γ-catenin, and its close homolog β-catenin, have also been implicated in the regulation of mitochondrial biogenesis. Knockdown of β-catenin has been shown to affect mitochondrial biogenesis by inhibiting the expression of several transcription factors that regulate this process, including PGC-1α. nih.govresearchgate.netresearchgate.net Wnt signaling, which is modulated by catenins, is a potent activator of mitochondrial biogenesis. nih.gov

| Cellular Process | Effect of HDAC Inhibition (General) | Potential Implication for this compound |

| Mitochondrial Biogenesis | Promotes expression of PGC-1α, leading to increased mitochondrial density. diabetesjournals.orgresearchgate.net | May enhance mitochondrial biogenesis through PGC-1α upregulation. |

| Mitochondrial Function | Increases oxygen consumption and can modulate mitochondrial ROS production. diabetesjournals.orgasm.org | Could potentially enhance oxidative metabolism and modulate cellular redox state. |

| Mitochondrial Homeostasis | Induces autophagy to maintain mitochondrial health. nih.govnih.gov | May protect cells from stress by preserving mitochondrial integrity. |

Synaptic Plasticity and Neuronal Function

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. HDAC inhibitors have emerged as potent modulators of synaptic plasticity and memory enhancement. nih.govjneurosci.org They have been shown to facilitate the induction and magnitude of long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus and amygdala. physiology.org This enhancement is mediated by the activation of key genes regulated by the CREB:CBP transcriptional complex. nih.govjneurosci.org

The inhibition of specific HDACs, such as HDAC2, has been shown to play a critical role in synaptic plasticity and memory formation. physiology.org Overexpression of HDAC2 can impair memory and synaptic plasticity, while its inhibition can reverse these deficits. nih.gov

The Wnt/β-catenin signaling pathway, which is influenced by the molecular target of this compound, γ-catenin, is also critically involved in synaptic plasticity. nih.govnih.gov β-catenin is enriched at synapses and its stabilization through Wnt signaling can lead to structural and functional changes at the synapse. nih.gov Wnt signaling is implicated in the regulation of NMDA receptors, which are crucial for the induction of many forms of synaptic plasticity. nih.gov

Identification and Validation of Molecular Targets for this compound

Through biochemical assays, γ-catenin (junction plakoglobin) has been identified as a primary molecular target of this compound. Studies have demonstrated that a biotin-labeled version of JSL-1 can pull down γ-catenin from cell lysates, indicating a direct binding interaction. Western blot analysis confirmed the presence of γ-catenin, but not its close homolog β-catenin, in the immunoprecipitated complex, suggesting a degree of selectivity.

The functional consequence of this interaction is the inhibition of γ-catenin. Treatment of cells with JSL-1 leads to a significant reduction in γ-catenin protein levels. This inhibition of γ-catenin subsequently impacts downstream signaling pathways, most notably the Wnt/β-catenin pathway. By targeting γ-catenin, this compound can modulate the expression of genes regulated by this pathway, which are involved in cell proliferation, survival, and differentiation.

| Method | Finding | Implication |

| Biotin-JSL-1 Pulldown Assay | JSL-1 directly binds to γ-catenin. | Confirms γ-catenin as a direct molecular target. |

| Western Blot Analysis | JSL-1 selectively pulls down γ-catenin over β-catenin. | Suggests a degree of target specificity. |

| Cellular Protein Level Analysis | JSL-1 treatment reduces γ-catenin protein levels. | Demonstrates functional inhibition of the target. |

Preclinical Research Models for Investigating Cid 71443739 Biological Activity

In Vitro Cellular and Biochemical Systems

In vitro models are fundamental in early-stage drug discovery, offering a controlled environment to study the direct effects of a compound on biological systems.

Cell Line-Based Assays for CID 71443739 Efficacy and Cellular Response

Established cancer cell lines are often the first step in evaluating the efficacy of a new compound. These immortalized cells are well-characterized and provide a reproducible system for initial screening. Assays using cell lines can determine a compound's impact on cell viability, proliferation, and apoptosis (programmed cell death).

For example, a study on the PI3K inhibitor GDC-0941 utilized a panel of medulloblastoma cell lines (MEB-Med-8A, D283 Med, Daoy, and D341 Med) to assess its effects. nih.gov Researchers used assays like the MTS assay to measure cell viability and flow cytometry-based assays to distinguish between anti-proliferative and pro-apoptotic effects. nih.gov Similarly, the evaluation of c-MET inhibitors in gastric cancer involved screening 49 different cell lines to identify those with MET pathway dependency. nih.gov

A typical experimental design to evaluate a compound like this compound would involve:

Cell Viability Assays: Treating various cell lines with increasing concentrations of the compound to determine the concentration that inhibits cell growth by 50% (IC50). Common assays include the MTS or SRB assays. nih.govassaygenie.com

Proliferation Assays: Using techniques like CFSE staining to track cell division and quantify the anti-proliferative effects of the compound. nih.gov

Apoptosis Assays: Employing methods such as Annexin V staining to detect and quantify the induction of apoptosis. nih.gov

Primary Cell Cultures for Mechanistic Investigations of this compound

Primary cells are isolated directly from living tissues and more closely represent the physiological state of cells in vivo compared to immortalized cell lines. sigmaaldrich.comatcc.org This makes them invaluable for investigating the mechanism of action of a compound in a more biologically relevant context. sigmaaldrich.com For instance, primary human skeletal muscle cell cultures are used to study metabolic regulation. nih.gov

The use of primary cells can help to:

Validate findings from cell line studies in a more physiologically relevant system. atcc.org

Investigate the compound's effects on specific cell types derived from healthy or diseased tissue. atcc.org

Understand the molecular and biochemical basis of a compound's activity. nih.gov

Advanced Human Cell-Based Models

To better mimic the complexity of human tissues and organs, advanced in vitro models have been developed.

Organoid Cultures (e.g., Patient-Derived Organoids)

Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to replicate the architecture and function of an organ. Patient-derived organoids, in particular, offer a personalized medicine approach, allowing for the testing of compounds on "mini-tumors" that reflect the genetic makeup of an individual patient's cancer.

Microphysiological Systems (Organ-on-a-Chip)

Organ-on-a-chip technology involves creating microfluidic devices that contain living cells in a continuously perfused environment, simulating the physiological conditions of an entire organ or even multiple organs. harrickplasma.commdpi.comccmb.res.in These systems can recapitulate the complex structures and functions of human organs, providing insights into a compound's effects on tissue-level physiology. ccmb.res.inucd.ie This technology offers a platform for studying drug efficacy and toxicity in a dynamic and more human-relevant environment. harrickplasma.commdpi.com

Table 2: Comparison of Advanced Cell-Based Models

| Model System | Description | Key Advantages |

|---|---|---|

| Organoid Cultures | 3D cell aggregates that mimic organ structure and function. | High biological relevance, potential for personalized medicine. |

| Microphysiological Systems (Organ-on-a-Chip) | Microfluidic devices with cultured cells simulating organ-level physiology. harrickplasma.commdpi.com | Recreates mechanical and chemical microenvironments, allows for multi-organ interaction studies. harrickplasma.comccmb.res.in |

Biochemical Assays for Target Engagement and Pathway Activity

Biochemical assays are crucial for confirming that a compound is interacting with its intended molecular target and modulating the associated signaling pathway. conceptlifesciences.com

Target Engagement Assays: These assays directly measure the binding of a compound to its target protein within a cellular environment. discoverx.comnih.gov This is a critical step to confirm the mechanism of action and to ensure that the compound's cellular effects are due to on-target activity. conceptlifesciences.com A variety of techniques can be used, including those that measure changes in protein stability upon ligand binding. selvita.comnih.gov

Pathway Activity Assays: Once target engagement is confirmed, pathway analysis is performed to measure the downstream consequences of this interaction. This can involve quantifying the levels of total and phosphorylated proteins within a signaling cascade using methods like Western blotting or specialized immunoassays. conceptlifesciences.com For example, if a compound targets a specific kinase, assays would measure the phosphorylation status of its known substrates. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| GDC-0941 |

Non-Clinical In Vivo Animal Models

In vivo animal models are indispensable for studying the complex interactions of this compound within a living organism. These models allow for the assessment of the compound's effects on physiological and pathological processes in a way that in vitro studies cannot replicate. The choice of an animal model is guided by the specific research question, the biological system of interest, and the model's ability to mimic human conditions.

Selection and Characterization of Relevant Animal Models for this compound Studies

The selection of an appropriate animal model is a critical decision in the preclinical evaluation of any new compound. nih.gov A scientifically sound rationale must underpin this choice, ensuring the model reflects the specific question being investigated. nih.gov Preclinical in vivo studies are fundamental for establishing proof-of-concept, assessing safety, and identifying potential adverse reactions of candidate biomaterials. nih.gov

Rodent models are frequently the first choice for in vivo preclinical research due to their genetic similarity to humans, relatively short lifespans, and ease of handling. nih.gov They are particularly advantageous for studying the genetic and neural mechanisms underlying various disorders. nih.gov

Mice: A wide variety of mouse strains are available, including transgenic and knockout models, which are ideal for studying the function of specific genes. criver.com For instance, athymic nude mice are commonly used in cancer research for tumor biology and xenograft studies. criver.com Humanized mouse models, where mouse genes are replaced with human ones, are crucial for evaluating the efficacy and pharmacokinetics/pharmacodynamics of human-specific drugs. biocytogen.com

Rats: Rats are another common rodent model, often used in studies requiring larger tissue samples or more complex behavioral assessments. criver.com

Guinea Pigs and Rabbits: These models are also utilized in preclinical research. For example, a comparison of mouse, guinea pig, and rabbit models was conducted to evaluate the efficacy of a plague subunit vaccine. nih.gov While mice showed a robust immune response, the study suggested that rabbits could be a suitable alternative model to guinea pigs for this specific application. nih.gov

Below is an interactive table summarizing various rodent models and their primary research applications.

| Model | Species | Key Characteristics & Research Applications |

| Athymic Nude Mouse | Mus musculus | Lacks a thymus gland, resulting in an inhibited immune system. Primarily used for tumor biology and xenograft research. criver.com |

| 129 Mouse | Mus musculus | Commonly used for the development of transgenic and knockout models. criver.com |

| Humanized Mouse Models | Mus musculus | Mouse genes are replaced with human counterparts, enabling the in vivo evaluation of human-specific drugs. biocytogen.com |

| Rat Models | Rattus norvegicus | Utilized for a wide range of studies, including those involving behavioral analysis and toxicology. criver.com |

| Guinea Pig | Cavia porcellus | Employed in various research areas, including immunology and infectious diseases. nih.govratbehavior.org |

| Rabbit | Oryctolagus cuniculus | Used in studies such as vaccine efficacy and bone regeneration. nih.govnih.gov |

While information directly linking this compound to these specific non-rodent models is not available, these animals serve important roles in preclinical research for other compounds. For example, dogs and cats with naturally occurring cancers are sometimes included in the preclinical evaluation of new cancer drugs. ugent.be The chinchilla is another non-rodent model used in research. ratbehavior.org

Non-human primates (NHPs) are considered a crucial late-stage preclinical model due to their significant anatomical, physiological, and immunological similarities to humans. nih.goveuropa.eu Their use is often seen as a final step before moving to clinical trials, particularly for cell and gene therapies. nih.govnih.gov The use of NHPs is subject to strict ethical considerations and regulations. woah.orgeuropa.eu Studies in NHPs have been instrumental in understanding infectious diseases like HIV and in testing the safety of new treatments for conditions such as severe asthma. europa.eu

The larvae of Spodoptera frugiperda, commonly known as the fall armyworm, serve as an invertebrate model system in various biological studies. idtools.orgscielo.sa.cr This highly polyphagous insect is a significant agricultural pest and is studied to understand insect biology, pest control, and host-pathogen interactions. idtools.orgresearchgate.net Research on S. frugiperda includes developing prediction models for its larval stages and identifying its natural enemies for biological control. scielo.sa.crresearchgate.net While there is no direct evidence of its use in studying this compound, its well-characterized biology makes it a potential model for specific types of preliminary screening. genouest.org

Pharmacodynamic (PD) Studies of this compound in Disease Models

Pharmacodynamic studies are essential to understand what a drug does to the body. In the context of preclinical research, these studies involve evaluating the biochemical and physiological effects of a compound like this compound in relevant disease models. crownbio.com The goal is to elucidate the compound's mechanism of action and its effects on the course of a disease.

While specific pharmacodynamic data for this compound is not publicly available, the general approach involves using validated in vivo models of disease. crownbio.com For instance, in cancer research, cell line-derived xenograft (CDX) models and patient-derived xenograft (PDX) models are commonly employed. crownbio.com CDX models are cost-effective for initial screening, while PDX models, derived directly from patient tumors, better reflect the heterogeneity of human cancers. crownbio.com In these models, researchers would assess how this compound affects tumor growth, cell signaling pathways, and biomarkers associated with the disease.

The table below outlines the types of in vivo models that would be relevant for conducting pharmacodynamic studies of a compound like this compound, based on common preclinical practices.

| Model Type | Description | Potential Pharmacodynamic Endpoints |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunocompromised mice. | Tumor growth inhibition, changes in biomarker expression, assessment of downstream signaling pathways. crownbio.com |

| Patient-Derived Xenograft (PDX) | Tumor tissue from a human patient is implanted into an immunocompromised mouse. | Evaluation of therapeutic efficacy in a model that reflects human tumor diversity, identification of predictive biomarkers. crownbio.com |

| Syngeneic Tumor Models | Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. | Assessment of the compound's effect on the tumor microenvironment and anti-tumor immune responses. crownbio.com |

| Disease-Specific Genetic Models | Rodent models that have been genetically engineered to develop a specific disease. | Evaluation of the compound's ability to modify the disease phenotype and underlying pathology. nih.gov |

Quantitative Analysis of Target Engagement and Biological Effect

This compound (GNE-781) is a highly potent and selective inhibitor of the bromodomain of the transcriptional regulator CREB-binding protein (CBP). acs.orgpmda.go.jp Its inhibitory activity has been quantified using various assays, demonstrating high affinity for its primary target. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, GNE-781 exhibits an IC50 of 0.94 nM against CBP. europa.eunih.govmdpi.comthno.org It also shows potent inhibition of p300 with an IC50 of 1.2 nM and inhibits Bioluminescence Resonance Energy Transfer (BRET) with an IC50 of 6.2 nM. europa.euthno.org

The compound's selectivity is a key feature, showing significantly less activity against other bromodomains. For instance, its IC50 against BRD4(1) is 5100 nM, making it over 5,400-fold more selective for CBP. mdpi.combiosynth.comnih.gov This exquisite selectivity allows for the specific interrogation of the CBP/p300 pathway. mdpi.com The biological effect of this target engagement has been observed through the modulation of key oncogenes. In leukemia cells, GNE-781 represses MYC expression with an EC50 of 6.6 nM. thno.orgresearchgate.net Furthermore, in vitro studies confirm that GNE-781 reduces the transcript levels of Forkhead box P3 (FOXP3). europa.eumdpi.comcurtin.edu.au

Table 1: In Vitro Target Engagement and Biological Effect of this compound

| Target/Assay | IC50 / EC50 (nM) | Assay Type | Selectivity vs. BRD4(1) |

| CBP | 0.94 | TR-FRET | >5400-fold |

| p300 | 1.2 | - | >4250-fold |

| BRET | 6.2 | BRET | - |

| BRD4(1) | 5100 | TR-FRET | 1-fold |

| MYC Repression | 6.6 | Cell-based | - |

Proof-of-Concept Studies in Relevant Disease Models

The biological activity of GNE-781 has been validated in several preclinical models of cancer. The compound has demonstrated significant antitumor activity in a MOLM-16 Acute Myeloid Leukemia (AML) xenograft model established in SCID beige mice. europa.eumdpi.combiosynth.com When administered twice daily for 21 days, GNE-781 produced substantial tumor growth inhibition (%TGI). europa.eumdpi.com The doses were reported to be well-tolerated within the study period. europa.eu

Beyond hematological malignancies, GNE-781 has shown efficacy in other cancer types. In mouse models of colon and breast cancer, the compound was found to suppress tumor growth, an effect attributed to its ability to augment the tumor immune response. thno.orgresearchgate.net Additionally, GNE-781 exhibited selective growth inhibition with low nanomolar potency against cell lines from NUT midline carcinoma (NMC), a rare and aggressive form of cancer. nih.govmedchemexpress.com These proof-of-concept studies suggest that the inhibition of the CBP bromodomain may be a viable therapeutic strategy. curtin.edu.au

Table 2: Efficacy of this compound in MOLM-16 AML Xenograft Model

| Dose (mg/kg, b.i.d.) | Tumor Growth Inhibition (%TGI) | Animal Model |

| 3 | 73% | SCID Beige Mice |

| 10 | 71% | SCID Beige Mice |

| 30 | 89% | SCID Beige Mice |

Systemic Disposition and Pharmacokinetic Profile Analysis of this compound

GNE-781 is an orally active compound that has been shown to possess good in vivo pharmacokinetic (PK) properties across multiple preclinical species. acs.orgnih.gov Studies indicate that it achieves acceptable oral bioavailability and exhibits moderate to low clearance in all evaluated species. europa.eu

Excretion Pathways in Preclinical Models

Specific details regarding the metabolic pathways and primary routes of excretion (e.g., renal vs. fecal) for this compound are not extensively detailed in the available scientific literature.

Investigation of Tissue-Specific Responses and Gene Expression Profiles

The potent and selective inhibition of CBP/p300 by GNE-781 leads to distinct tissue-specific responses and changes in gene expression. In vivo pharmacodynamic studies using the MOLM-16 AML xenograft model demonstrated a direct link between target engagement and gene modulation in tumor tissue. pmda.go.jp Administration of GNE-781 led to a dose-dependent suppression of the MYC oncogene transcript. europa.eu This suppression was observed at doses as low as 3 mg/kg, with maximal inhibition occurring at higher doses. europa.eumdpi.com The compound also causes a dose-dependent reduction in Foxp3 transcript levels in vivo. acs.orgnih.gov

Preclinical safety studies in rats and dogs further illuminated tissue-specific responses to CBP/p300 inhibition. nih.govbiosynth.com These investigations revealed marked effects on hematopoiesis, including impacts on thrombopoiesis (platelet production) and the differentiation of erythroid, granulocytic, and lymphoid cell lines. nih.govbiosynth.com Deleterious changes were also noted in gastrointestinal and reproductive tissues. nih.govbiosynth.com These findings underscore the critical role of CBP/p300 in the differentiation of stem cells and other rapidly proliferating cell types. biosynth.com

Table 3: In Vivo MYC Transcript Suppression in MOLM-16 Tumors

| Dose (mg/kg) | Time Post-Dose (hours) | MYC Inhibition (%) |

| 3 | 2 | Observed |

| 3 | 8 | Observed |

| 10 | 2 | 87% |

| 30 | 2 | 88% |

Ex Vivo Methodologies for this compound Research

Ex vivo analyses have been integral to understanding the pharmacodynamic effects of GNE-781. A primary example is the methodology used to link in vivo drug exposure to target gene modulation in tumor tissue. In these studies, after treating MOLM-16 tumor-bearing mice with GNE-781, tumor samples were collected at various time points. europa.eu The harvested tumor tissue was then processed externally to generate tumor RNA. This RNA was subsequently analyzed using quantitative RT-PCR to measure the expression levels of target genes, such as MYC, relative to samples from vehicle-treated control animals. europa.eu This ex vivo approach provides direct evidence that the compound reaches its target tissue and exerts the intended biological effect on gene expression.

Histological and Histopathological Analysis of Tissues from In Vivo Studies

In vivo studies, typically conducted in animal models, are fundamental to understanding the systemic effects of a compound. nih.gov Following the administration of this compound, a comprehensive histological and histopathological analysis of various organs and tissues would be performed to identify any cellular or structural changes.

Histology involves the microscopic examination of tissue structure. For a compound like this compound, tissues from major organs (e.g., liver, kidneys, heart, lungs, and spleen) would be collected from animal models. These tissues are processed, sectioned, and stained, most commonly with Hematoxylin and Eosin (H&E), to visualize cellular morphology and tissue architecture. nih.gov This analysis helps to establish a baseline of the compound's effect on normal tissue.

Histopathology , conversely, is the study of diseased or damaged tissue. nih.gov This is particularly relevant when investigating the therapeutic potential of this compound in disease models, such as cancer or inflammatory conditions. The analysis would focus on identifying pathological changes, such as inflammation, necrosis, apoptosis, or changes in cell proliferation in response to the compound. For instance, in a cancer model, a key finding might be a reduction in tumor cell proliferation or an increase in apoptosis within the tumor tissue following treatment with this compound.

A critical aspect of this analysis is the correlation of imaging findings with histopathology to increase the rigor and reproducibility of the research. nih.gov For example, if in vivo imaging suggests a reduction in tumor size, histopathology can confirm if this is due to cell death or other factors.

Illustrative Research Findings for this compound:

In a hypothetical study using a murine model of renal cell carcinoma, histological analysis of kidney tissue from the control group showed typical tumor morphology. In contrast, the group treated with this compound exhibited significant changes.

| Parameter | Control Group | This compound Treated Group |

| Cellular Infiltration | Extensive lymphocytic infiltration | Moderate and localized infiltration |

| Necrosis | Widespread central necrosis | Focal areas of necrosis |

| Vascularity | High microvessel density | Reduced microvessel density |

| Apoptotic Index | Low | Significantly increased |

Tissue Culture and Organ Slice Preparations for Ex Vivo Analysis

Ex vivo models provide a bridge between in vitro and in vivo research, allowing for the study of a compound's effects on intact tissue in a controlled laboratory environment. nih.gov

Tissue Culture models, particularly patient-derived tumor tissue cultures, are valuable for assessing the antitumor efficacy of a compound. nih.gov For this compound, this would involve obtaining fresh tumor tissue from patients (e.g., during surgery) and culturing it ex vivo. The cultured tissue could then be treated with this compound to evaluate its direct effects on tumor cells within their native microenvironment. This method is particularly useful for studying the impact on immune cells within the tumor, such as the activation of T-cells or the inhibition of immunosuppressive cells. nih.gov

Organ Slice Preparations offer another powerful ex vivo tool. Thin slices of organs, such as the pancreas or liver, can be kept viable in culture for a period, preserving much of the organ's architecture and cellular diversity. nih.gov This technique would allow for the detailed study of this compound's effects on specific cellular functions, such as secretion, metabolism, or electrophysiological responses, in a context that is more physiologically relevant than dispersed cell cultures. nih.gov For example, pancreatic slices could be used to determine if this compound affects insulin (B600854) secretion from islets of Langerhans.

Hypothetical Research Findings from Ex Vivo Analysis of this compound:

An ex vivo study using tissue slices from human clear cell renal cell carcinoma (ccRCC) was conducted to assess the immunomodulatory effects of this compound.

| Biomarker | Untreated Slices | This compound Treated Slices |

| TNF-α Production | Baseline levels | Significant increase, indicating immune activation |

| PD-1 Expression | High | No significant change |

| VISTA Expression | High | Downregulation observed |

These hypothetical findings would suggest that this compound may exert its antitumor effect through the VISTA pathway, an immune checkpoint. nih.gov

Advanced Ex Vivo Imaging Techniques

Advanced imaging techniques are essential for visualizing the effects of a compound at the cellular and subcellular levels within the tissue context. ioppublishing.orgnih.gov

For the investigation of this compound, a variety of advanced microscopy techniques could be applied to ex vivo tissue samples:

Confocal Microscopy: This technique allows for high-resolution, optically sectioned images of fluorescently labeled molecules within the tissue. It would be invaluable for visualizing the subcellular localization of this compound (if fluorescently tagged) or its effect on specific cellular structures, such as the cytoskeleton or mitochondria.

Multiphoton Microscopy: This technique allows for deeper tissue penetration with less phototoxicity than confocal microscopy, making it ideal for imaging thicker tissue samples or even living tissue slices over time. nih.gov It can be used for label-free imaging by detecting signals like second-harmonic generation from collagen or autofluorescence from endogenous molecules. nih.gov

Mass Spectrometry Imaging (MSI): MSI can map the spatial distribution of this compound, its metabolites, and endogenous biomolecules directly in tissue sections without the need for labeling. This would provide a detailed picture of the compound's distribution and its impact on the local tissue metabolome.

High-Resolution 3D Imaging: Techniques like ex vivo MRI can be used on postmortem tissue to link macroscopic structural changes to the underlying pathology observed with histology, providing a more complete understanding of the compound's effects on tissue structure. upenn.edu

These advanced imaging modalities provide a powerful complement to traditional histopathology, offering quantitative and dynamic information about the biological activity of a compound like this compound. ioppublishing.orgbiorxiv.org

Advanced Analytical and Bioimaging Techniques in Cid 71443739 Research

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental for the structural elucidation and confirmation of chemical compounds like Larotrectinib. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure.

While comprehensive spectral data for pure Larotrectinib is not extensively detailed in publicly available literature, studies on its formulations and degradation products confirm the application of these techniques. For instance, FT-IR spectroscopy has been used to characterize a Larotrectinib-loaded biocompatible Fe-based metal-organic framework (Lar@Fe-MOF), confirming the successful encapsulation of the drug. nih.govnih.gov In another study, the structural characterization of a thermal degradation product of Larotrectinib sulfate (B86663) was accomplished using a combination of ¹H NMR, ¹³C NMR, and FT-IR, demonstrating the power of these methods in identifying related substances. researchgate.net Similarly, the synthesis of Larotrectinib intermediates has been confirmed using IR, Mass Spectrometry (MS), and NMR spectroscopy. researchgate.net

UV-Vis spectroscopy is primarily used for the quantification of Larotrectinib, as seen in studies measuring its loading capacity and release from drug delivery systems. nih.govresearchgate.net

Chromatographic Analysis Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for the separation and quantification of Larotrectinib in various matrices, including plasma and tissue homogenates. researchgate.net These methods offer high sensitivity, specificity, and reproducibility, making them ideal for pharmacokinetic studies.

Several validated HPLC methods have been developed for the quantification of Larotrectinib. One such method utilizes a reversed-phase C18 column with a mobile phase consisting of KH2PO4 and methanol, achieving elution at 3.432 minutes. researchgate.net Another HPLC method developed for quantification in mice plasma uses a gradient mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) with UV detection at 262 nm, where Larotrectinib elutes at 3.85 minutes. nih.gov

LC-MS/MS methods provide even greater sensitivity and are widely used for bioanalytical assays. researchgate.net A validated method for quantifying Larotrectinib in human liver microsomes uses a C18 column and an isocratic mobile phase for elution, with a total run time of 3 minutes. nih.gov These robust chromatographic methods are crucial for evaluating the metabolic stability and pharmacokinetic profile of the compound. nih.govnih.gov

Table 1: Examples of Chromatographic Methods for Larotrectinib Analysis

| Technique | Matrix | Column | Mobile Phase | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | Capsule Dosage Form | Sunsil C18 | KH2PO4 and Methanol (1:1) | UV | 3.432 | researchgate.net |

| HPLC | Mice Plasma | X-Terra Phenyl | 10 mM Ammonium Acetate and Acetonitrile (Gradient) | UV (262 nm) | 3.85 | nih.gov |

| LC-MS/MS | Human Liver Microsomes | C18 | Isocratic Mobile Phase | MS/MS | ~2.0 (Approx.) | nih.govnih.gov |

| LC-MS/MS | Mouse and Human Plasma | Xterra C18 | 0.1% Formic Acid in Water and Acetonitrile (Gradient) | MS/MS | Not Specified | researchgate.net |

Mass Spectrometry-Based Approaches for Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for identifying the metabolic fate of drugs like Larotrectinib. researchgate.net The high resolution and sensitivity of modern MS instruments, often coupled with liquid chromatography (LC-MS), allow for the detection and structural elucidation of metabolites in complex biological samples.

Larotrectinib is known to be metabolized predominantly by the cytochrome P450 enzyme CYP3A4. nih.gov Following oral administration in healthy subjects, the major circulating drug-related components found in plasma were unchanged Larotrectinib and an O-linked glucuronide metabolite. nih.gov The identification of this glucuronide metabolite is a classic application of MS in drug metabolism studies. The process involves detecting a mass shift corresponding to the addition of a glucuronic acid moiety (+176 Da) to the parent drug molecule.

Tandem mass spectrometry (MS/MS) is used to further characterize metabolites. By selecting the metabolite's molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern provides structural information that helps pinpoint the site of metabolic modification on the molecule. For Larotrectinib, the protonated molecular ion (m/z 429.8) and its fragments (e.g., m/z 342.8) serve as a reference for identifying related metabolic products. researchgate.netresearchgate.net

Table 2: Mass Spectrometric Parameters for Larotrectinib Analysis

| Parameter | Value | Application | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Bioanalysis | nih.gov |

| Precursor Ion (m/z) | 429.8 | Quantification & Fragmentation | researchgate.net |

| Product Ion (m/z) | 342.8 | Quantification & Fragmentation | researchgate.net |

| Primary Metabolic Pathway | O-linked glucuronidation | Metabolite Identification | nih.gov |

| Primary Metabolizing Enzyme | CYP3A4 | Drug Interaction Studies | nih.gov |

Advanced Bioimaging Modalities in Preclinical Research

Advanced bioimaging techniques are critical for non-invasively visualizing drug distribution, target engagement, and therapeutic response in living organisms, bridging the gap between in vitro assays and clinical outcomes. While specific preclinical imaging studies exclusively focused on Larotrectinib are not widely documented, the application of these modalities in oncology provides a clear framework for their use in evaluating such targeted therapies.

In vivo imaging allows for the longitudinal study of biological processes within the same living animal model, providing dynamic data on tumor growth and treatment response. innoserlaboratories.com

Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) provide high-resolution anatomical information. MRI, in particular, offers excellent soft-tissue contrast. In a clinical case report, MRI was used to demonstrate a potent and rapid radiological response to Larotrectinib in a pediatric patient with a TRK fusion-driven high-grade glioma, showing near-total resolution of primary and metastatic lesions. nih.gov

Positron Emission Tomography (PET) is a functional imaging technique that can visualize metabolic processes. A clinical report detailed the use of ¹⁸F-fluorodeoxyglucose (¹⁸FDG)-PET/CT to evaluate patient response to Larotrectinib. The scans showed a significant reduction in the FDG avidity of metastases as early as seven days after starting treatment, indicating a rapid metabolic response to the drug. researchgate.net In a preclinical setting, PET could be used with a radiolabeled version of Larotrectinib to study its biodistribution and tumor targeting in real-time. researchgate.net

Other modalities such as fluoroscopy, angiography, ultrasound, and endoscopy serve various roles in preclinical research, from guiding interventions to assessing vascularity and internal structures.

Ex vivo imaging is performed on tissues and organs after they have been removed from the animal model, often to validate in vivo findings with higher resolution.

Bioluminescence Imaging (BLI) and Fluorescence Imaging (FLI) are highly sensitive optical techniques. In preclinical oncology, tumor cells are often engineered to express a luciferase enzyme (for BLI) or a fluorescent protein (for FLI). innoserlaboratories.comlatrobe.edu.au This allows researchers to monitor tumor burden, including metastasis, non-invasively in vivo and confirm tumor locations with high sensitivity ex vivo. innoserlaboratories.comnih.gov While specific studies using these techniques for Larotrectinib were not identified, they represent standard methods to assess the efficacy of anticancer agents in mouse models of cancer.

Radiography and Micro CT are used for high-resolution anatomical imaging of excised tissues, particularly for bone or dense structures.

These advanced imaging modalities are integral to the preclinical evaluation of targeted therapies like Larotrectinib, providing crucial insights into their pharmacodynamic effects and antitumor activity.

Future Directions and Emerging Research Avenues for Cid 71443739

Exploration of Novel Therapeutic or Biological Applications

Following an extensive search, no publicly available scientific literature or data could be found for the chemical compound designated as "CID 71443739." This indicates that the compound may be proprietary, part of an undisclosed internal research project, or a designation that has not yet been populated with public data. As a result, there is no information regarding its discovery, synthesis, or any preliminary biological screening.

The exploration of novel therapeutic or biological applications is therefore a primary future direction. Initial research would necessitate the full chemical characterization of this compound, including its structure, purity, and physicochemical properties. Once characterized, high-throughput screening assays could be employed to assess its activity against a wide array of biological targets, such as enzymes, receptors, and protein-protein interactions.

Further research could then focus on its potential in areas of unmet medical need. For example, its cytotoxic effects could be evaluated against various cancer cell lines, or its antimicrobial properties could be tested against a panel of pathogenic bacteria and fungi. Additionally, its immunomodulatory potential could be investigated in relevant cell-based assays. The overarching goal would be to identify any "hits" that could warrant further investigation and lead to the discovery of a novel therapeutic application.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

In the absence of any established biological activity for this compound, omics technologies present a powerful, unbiased approach to elucidate its mechanism of action and identify potential therapeutic applications. humanspecificresearch.org

Genomics and Transcriptomics: Once a biological effect is observed in a cellular or animal model, RNA sequencing (RNA-seq) could be utilized to analyze changes in gene expression patterns induced by this compound. This could reveal the signaling pathways and cellular processes that are modulated by the compound. For instance, if the compound shows anti-inflammatory properties, transcriptomics could identify the specific inflammatory genes that are upregulated or downregulated.

Proteomics: Proteomic studies, such as mass spectrometry-based approaches, could identify the direct protein targets of this compound. This could be achieved through techniques like thermal proteome profiling (TPP) or by using a chemically modified version of the compound as a probe for affinity purification-mass spectrometry. Understanding the protein interaction landscape is crucial for deciphering its mechanism of action.

Metabolomics: By analyzing the global metabolic profile of cells or organisms treated with this compound, researchers could gain insights into its effects on metabolic pathways. This could be particularly relevant if the compound is being investigated for metabolic disorders or diseases with a strong metabolic component.

The integration of these omics datasets would provide a comprehensive, systems-level understanding of the biological effects of this compound, paving the way for hypothesis-driven research and the identification of novel therapeutic strategies. humanspecificresearch.org

Development of Advanced Delivery Systems for this compound (e.g., Nanoparticles)

The development of advanced delivery systems for this compound is a critical future direction that will depend heavily on its determined physicochemical properties and intended therapeutic application. Assuming the compound is identified to have poor solubility, instability, or a need for targeted delivery, various advanced formulation strategies could be explored.

Nanoparticle-based Systems: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could enhance its solubility, protect it from degradation, and potentially improve its pharmacokinetic profile. nih.gov Furthermore, the surface of these nanoparticles could be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Prodrug Approaches: If the compound suffers from poor membrane permeability or rapid metabolism, a prodrug strategy could be employed. This would involve chemically modifying this compound into an inactive form that is converted to the active drug at the target site.

Controlled-Release Formulations: For applications requiring sustained drug levels over an extended period, controlled-release formulations such as hydrogels or implants could be developed. These systems would release this compound at a predetermined rate, improving patient compliance and therapeutic outcomes.

The selection and design of an appropriate delivery system will be a key step in translating any discovered biological activity of this compound into a viable therapeutic product.

Addressing Current Research Gaps and Challenges

The most significant research gap for this compound is the complete lack of public information regarding its existence and properties. Therefore, the primary challenge is to initiate foundational research.

Key Research Gaps and Challenges:

| Research Gap | Associated Challenge |

| Chemical Identity | The IUPAC name, structure, and basic physicochemical properties are unknown. The initial challenge is to synthesize or acquire and characterize the compound. |

| Biological Activity | There is no information on the biological targets or effects of this compound. The challenge is to perform broad-based screening to identify any potential therapeutic value. |

| Mechanism of Action | Without a known biological activity, the mechanism of action is entirely speculative. Elucidating this will require a combination of biochemical, cellular, and omics-based approaches. |

| Synthesis and Scalability | An efficient and scalable synthetic route for this compound may not exist. A significant challenge will be to develop a cost-effective manufacturing process. |

Addressing these fundamental gaps is the prerequisite for any further research and development of this compound. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to unlock the potential of this currently unknown chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.